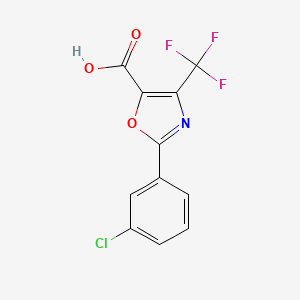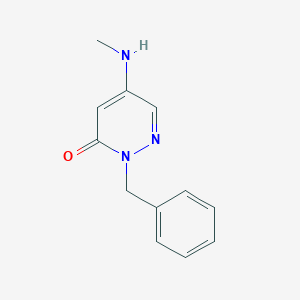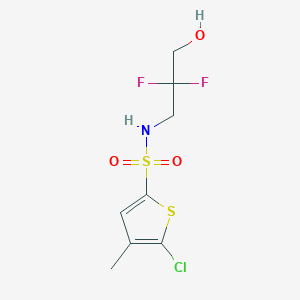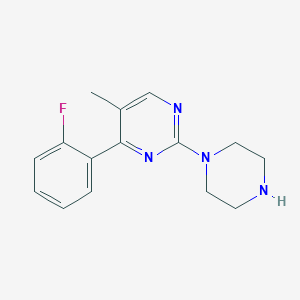![molecular formula C11H8ClN3OS B6628445 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has generated significant interest in scientific research due to its potential applications in medicine. This compound is a member of the thieno[2,3-d]pyrimidine family, which has been extensively studied for its biological activity.
Applications De Recherche Scientifique
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been studied extensively for its potential applications in medicine. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes that are involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can affect several cellular processes, including DNA replication, transcription, and translation. Additionally, this compound has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways. These effects can lead to changes in cellular metabolism, proliferation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potent biological activity. This compound has been shown to have activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action, particularly with regards to its effects on cellular signaling pathways. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other anticancer agents.
Another future direction is to investigate its potential applications in other diseases, such as viral infections and inflammatory diseases. Finally, research is needed to develop more efficient synthesis methods for this compound, as well as to improve its solubility and reduce its cytotoxic effects on normal cells.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a complex process that involves several steps. The initial step is the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with furan-3-ylmethanamine to yield the desired product. The yield of the product is typically around 50%, and the purity can be improved through recrystallization.
Propriétés
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-11-14-9(8-2-4-17-10(8)15-11)13-5-7-1-3-16-6-7/h1-4,6H,5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWQYRQTAVUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CNC2=C3C=CSC3=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)


![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
